2,4-Dicyano-3-isobutyl-glutaric Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dicyano-3-isobutyl-glutaric Acid involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be prepared through multi-step organic synthesis involving nitrile and carboxylic acid functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively detailed in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure high yield and purity, using standard industrial organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dicyano-3-isobutyl-glutaric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4-Dicyano-3-isobutyl-glutaric Acid has several scientific research applications:
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 2,4-Dicyano-3-isobutyl-glutaric Acid involves its interaction with specific molecular targets and pathways. As an impurity of Pregabalin, it may interact with gamma-aminobutyric acid receptors and modulate their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence enzyme activities and cellular signaling pathways .
Comparison with Similar Compounds
Pregabalin: A gamma-aminobutyric acid analogue used as an anticonvulsant.
3-Isobutylglutaric Acid: An intermediate in the synthesis of Pregabalin.
Uniqueness: 2,4-Dicyano-3-isobutyl-glutaric Acid is unique due to its specific structure, which includes nitrile and carboxylic acid functional groups. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-dicyano-3-propylpentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-2-3-6(7(4-11)9(13)14)8(5-12)10(15)16/h6-8H,2-3H2,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHFSVSZAHWZEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C#N)C(=O)O)C(C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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